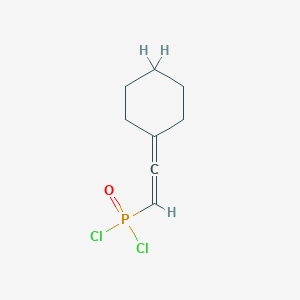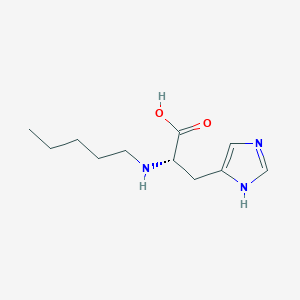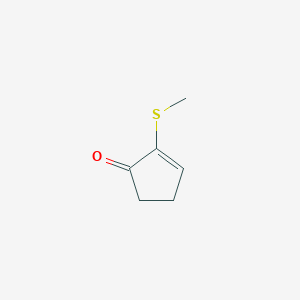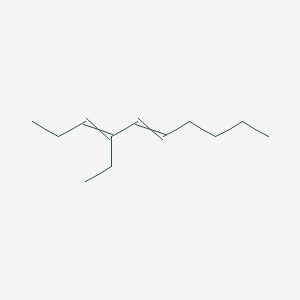
N-Butyl-N-(5-cyclohexyl-1,3-oxazol-2-YL)-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Butyl-N-(5-cyclohexyl-1,3-oxazol-2-YL)-2-methylpropanamide is a synthetic organic compound that belongs to the class of oxazoles. This compound is characterized by its unique structure, which includes a cyclohexyl group attached to an oxazole ring, and a butyl group attached to a methylpropanamide moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Butyl-N-(5-cyclohexyl-1,3-oxazol-2-YL)-2-methylpropanamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.
Attachment of the Cyclohexyl Group: The cyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction, where cyclohexyl chloride reacts with the oxazole ring in the presence of a Lewis acid catalyst.
Formation of the Amide Bond: The final step involves the reaction of the oxazole derivative with butylamine and 2-methylpropanoyl chloride to form the desired amide bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
- Use of continuous flow reactors to enhance reaction efficiency.
- Employment of high-purity reagents to ensure product quality.
- Implementation of advanced purification techniques, such as chromatography, to isolate the final product.
化学反応の分析
Types of Reactions: N-Butyl-N-(5-cyclohexyl-1,3-oxazol-2-YL)-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often under mild conditions.
Major Products Formed:
Oxidation Products: Oxazole oxides.
Reduction Products: Reduced amide derivatives.
Substitution Products: Various substituted oxazole derivatives.
科学的研究の応用
N-Butyl-N-(5-cyclohexyl-1,3-oxazol-2-YL)-2-methylpropanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of N-Butyl-N-(5-cyclohexyl-1,3-oxazol-2-YL)-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
類似化合物との比較
N-Butyl-N-(5-cyclohexyl-1,3-oxazol-2-YL)-2-methylpropanamide can be compared with other similar compounds, such as:
N-Butyl-N-(5-phenyl-1,3-oxazol-2-YL)-2-methylpropanamide: Differing by the presence of a phenyl group instead of a cyclohexyl group.
N-Butyl-N-(5-methyl-1,3-oxazol-2-YL)-2-methylpropanamide: Differing by the presence of a methyl group instead of a cyclohexyl group.
Uniqueness: The uniqueness of this compound lies in its specific structural features, which may confer distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
57068-27-6 |
|---|---|
分子式 |
C17H28N2O2 |
分子量 |
292.4 g/mol |
IUPAC名 |
N-butyl-N-(5-cyclohexyl-1,3-oxazol-2-yl)-2-methylpropanamide |
InChI |
InChI=1S/C17H28N2O2/c1-4-5-11-19(16(20)13(2)3)17-18-12-15(21-17)14-9-7-6-8-10-14/h12-14H,4-11H2,1-3H3 |
InChIキー |
BYRKBBSKUPRTIX-UHFFFAOYSA-N |
正規SMILES |
CCCCN(C1=NC=C(O1)C2CCCCC2)C(=O)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-N-[(E)-hydrazinylidenemethyl]-1,8-naphthyridine-3-carboxamide](/img/structure/B14615920.png)


![2,3,8,9-Tetraphenylpyrazino[2,3-F]quinoxaline](/img/structure/B14615945.png)
![Acetamide, N,N'-[(4-nitrophenyl)methylene]bis[2,2-dichloro-](/img/structure/B14615952.png)




![1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(3-cyclohexylpropyl)piperidine](/img/structure/B14615981.png)



![5-[2-(Furan-2-yl)ethenyl]furan-2-carbaldehyde](/img/structure/B14616005.png)
